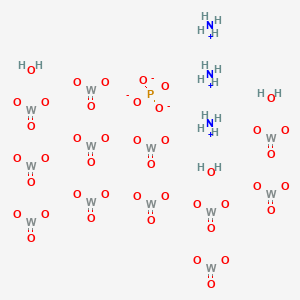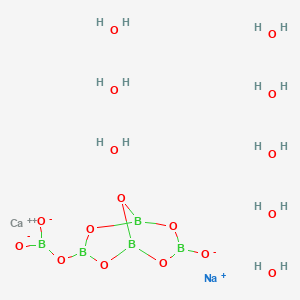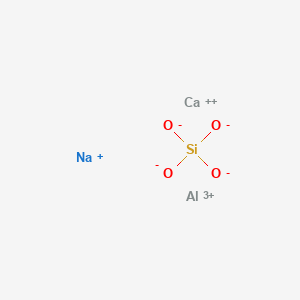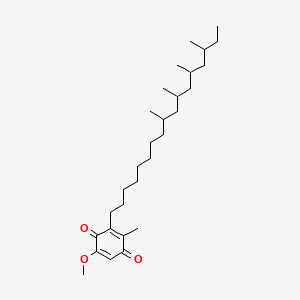
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is a quinone compound isolated from lipid extracts of Mycobacterium avium. It is chemically identified as 5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)-1,4-benzoquinone . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure, which makes them highly reactive and biologically significant.
准备方法
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through various chemical routes. One common method involves the oxidation of 2-methyl-1,4-dimethoxynaphthalene using reagents such as chromium trioxide or potassium permanganate . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, mavioquinone is often produced through microbial fermentation. Mycobacterium avium cultures are grown in lipid-rich media, and the quinone is extracted using organic solvents. The crude extract is then purified through chromatographic techniques to isolate mavioquinone .
化学反应分析
Types of Reactions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone forms using reducing agents like sodium borohydride.
Substitution: Various nucleophiles can substitute the methoxy group in mavioquinone under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various quinone derivatives with altered functional groups .
科学研究应用
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its role in electron transport chains and as a potential antimicrobial agent.
Medicine: Explored for its anticancer properties and its ability to modulate oxidative stress in cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
作用机制
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, forming semiquinone or hydroquinone intermediates. These intermediates can generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, mavioquinone targets mitochondrial electron transport chains, disrupting cellular respiration and energy production .
相似化合物的比较
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is unique among quinones due to its specific structure and biological activity. Similar compounds include:
Menadione: A synthetic vitamin K analog with similar redox properties.
Plastoquinone: Found in chloroplasts, involved in photosynthetic electron transport.
This compound stands out due to its specific lipid tail, which enhances its solubility in lipid membranes and its unique biological activities .
属性
CAS 编号 |
11004-53-8 |
|---|---|
分子式 |
C29H50O3 |
分子量 |
446.716 |
IUPAC 名称 |
5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-8-21(2)17-23(4)19-24(5)18-22(3)15-13-11-9-10-12-14-16-26-25(6)27(30)20-28(32-7)29(26)31/h20-24H,8-19H2,1-7H3 |
InChI 键 |
KHHZVKWVVWMRKC-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)CCCCCCCCC1=C(C(=O)C=C(C1=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



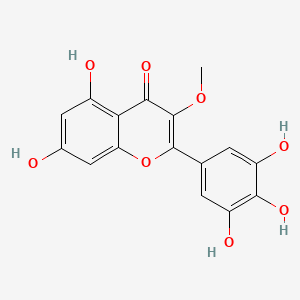
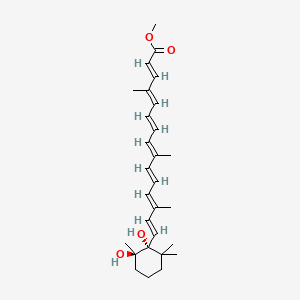
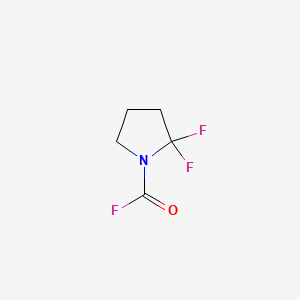
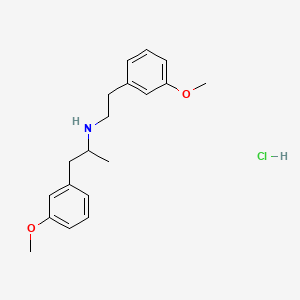
![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
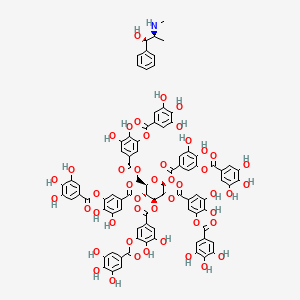
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
![(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione](/img/structure/B576462.png)
